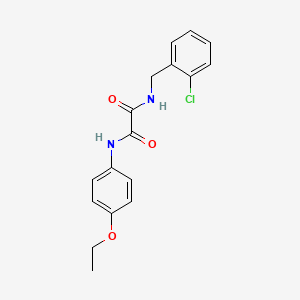
6-(3-bromo-4-ethoxy-5-methoxyphenyl)-5-nitro-2-piperidinone
Übersicht
Beschreibung
6-(3-bromo-4-ethoxy-5-methoxyphenyl)-5-nitro-2-piperidinone, also known as BEMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
6-(3-bromo-4-ethoxy-5-methoxyphenyl)-5-nitro-2-piperidinone exerts its effects through multiple mechanisms of action, including inhibition of DNA synthesis, modulation of ion channels, and regulation of inflammatory pathways. This compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA synthesis, leading to the inhibition of cancer cell growth. This compound has also been found to modulate the activity of ion channels, including voltage-gated calcium channels and TRPV1 channels, leading to its analgesic effects. Additionally, this compound has been found to regulate inflammatory pathways, including the NF-κB pathway, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including inhibition of cancer cell growth, analgesia, anti-inflammatory effects, and neuroprotection. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been found to have analgesic effects, with studies showing its ability to reduce pain in animal models. Additionally, this compound has been found to have anti-inflammatory effects, with studies showing its ability to reduce inflammation in animal models. Finally, this compound has been found to have neuroprotective effects, with studies showing its ability to protect neurons from oxidative stress and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 6-(3-bromo-4-ethoxy-5-methoxyphenyl)-5-nitro-2-piperidinone is its potential as a multi-targeted agent, with its ability to modulate multiple pathways making it a promising candidate for the development of new drugs. Additionally, this compound has been found to have low toxicity, making it a safer alternative to other compounds with similar effects. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in animal models.
Zukünftige Richtungen
There are several future directions for research on 6-(3-bromo-4-ethoxy-5-methoxyphenyl)-5-nitro-2-piperidinone, including further investigation of its potential as an anti-cancer agent, development of new pain medications based on its analgesic effects, and exploration of its neuroprotective properties. Additionally, further studies are needed to investigate the optimal dosing and administration of this compound, as well as its potential interactions with other drugs. Finally, the development of new formulations of this compound with improved solubility could further enhance its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
6-(3-bromo-4-ethoxy-5-methoxyphenyl)-5-nitro-2-piperidinone has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, this compound has been investigated for its potential as an anti-cancer agent, with studies showing promising results in inhibiting the growth of cancer cells. In pharmacology, this compound has been found to have analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain medications. In neuroscience, this compound has been studied for its potential as a neuroprotective agent, with studies showing its ability to protect neurons from oxidative stress and improve cognitive function.
Eigenschaften
IUPAC Name |
6-(3-bromo-4-ethoxy-5-methoxyphenyl)-5-nitropiperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O5/c1-3-22-14-9(15)6-8(7-11(14)21-2)13-10(17(19)20)4-5-12(18)16-13/h6-7,10,13H,3-5H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJQOHGNTLIWTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C2C(CCC(=O)N2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{5-[(5-imino-2-methyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B3985477.png)
![N-[4-(5-{[2-(cyclopropylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-methoxybenzamide](/img/structure/B3985493.png)
![[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetonitrile](/img/structure/B3985499.png)
![2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(4-methoxyphenyl)ethyl]amino}ethylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3985502.png)
![1-[2-(3-chlorophenoxy)ethyl]-4-methylpiperazine dihydrochloride](/img/structure/B3985510.png)
![ethyl 5-methoxy-2-[(4-methyl-1-piperazinyl)methyl]-1-benzofuran-3-carboxylate hydrochloride](/img/structure/B3985512.png)

![9-[2-(3-methoxyphenyl)-2-oxoethoxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B3985535.png)
![6-{4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3985557.png)
![1-cyclohexyl-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3985562.png)

![1-[(2,4-dimethyl-5-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B3985572.png)

![ethyl 5-hydroxy-2-[(4-methyl-1-piperazinyl)methyl]-1-benzofuran-3-carboxylate hydrochloride](/img/structure/B3985574.png)